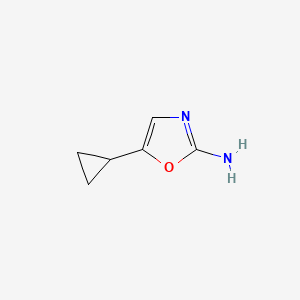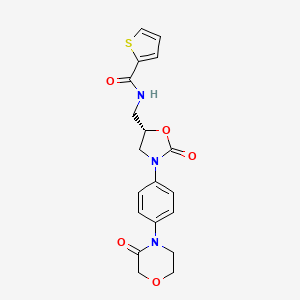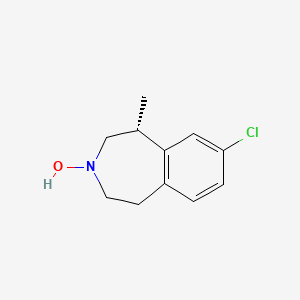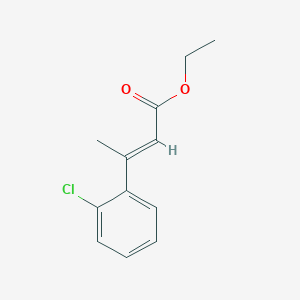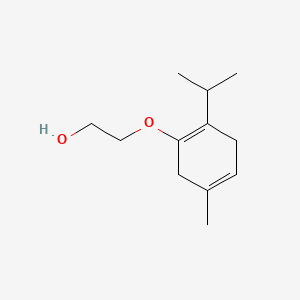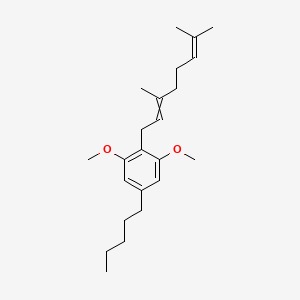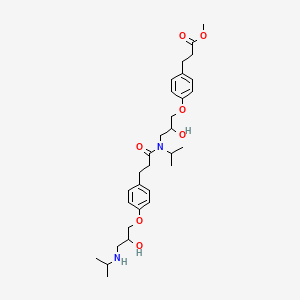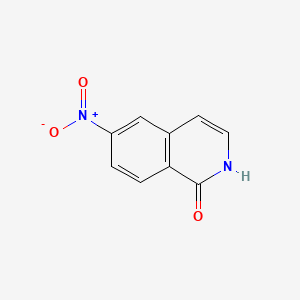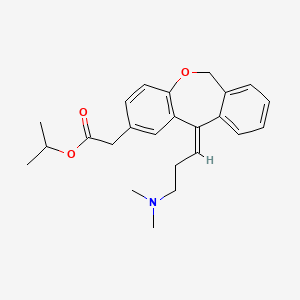
奥洛帕他丁异丙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olopatadine Isopropyl Ester is an impurity standard of Olopatadine Hydrochloride . It has a molecular formula of C24 H29 N O3 and a molecular weight of 379.49 . Olopatadine Hydrochloride is an antihistamine and mast cell stabilizer medication commonly used to relieve symptoms associated with allergies, particularly allergic conjunctivitis (eye allergies) .
Molecular Structure Analysis
The molecular structure of Olopatadine Isopropyl Ester is represented by the molecular formula C24 H29 N O3 . The structure is complex and involves a number of chemical bonds and interactions.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Olopatadine Isopropyl Ester include Grignard and Wittig reactions . These reactions involve the use of dry solvents and need to be performed at low temperatures . The reactions also involve the use of hazardous reagents which are difficult to perform on an industrial scale .Physical And Chemical Properties Analysis
Olopatadine Isopropyl Ester has a molecular formula of C24 H29 N O3 and a molecular weight of 379.49 . More detailed physical and chemical properties would require specific laboratory analysis.科学研究应用
眼部过敏治疗
奥洛帕他丁异丙酯主要用作抗组胺药物,用于治疗与季节性过敏性结膜炎相关的眼部症状。其作用机制是阻断组胺受体,从而减少眼睛的过敏反应。 奥洛帕他丁的 Z-异构体是上市药物,它表现出有效的抗过敏活性 .
神经保护作用
最近的研究调查了奥洛帕他丁异丙酯的神经保护作用。它可能有助于保护神经元免受氧化应激和炎症,可能有利于阿尔茨海默病和帕金森病等神经退行性疾病。
总之,奥洛帕他丁异丙酯的多方面药理特性使其成为各种应用中很有前景的化合物。 研究人员继续探索其在不同医学和生物学领域的治疗潜力 . 如果你需要更多信息或其他应用,请随时提问!
作用机制
Target of Action
Olopatadine Isopropyl Ester primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions .
Mode of Action
Olopatadine Isopropyl Ester acts as a selective antagonist of the histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Biochemical Pathways
The action of Olopatadine Isopropyl Ester affects the histamine signaling pathway . Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis . By antagonizing the histamine H1 receptor, Olopatadine Isopropyl Ester stabilizes mast cells and inhibits histamine release .
Pharmacokinetics
It’s known that olopatadine, a structurally similar compound, is highly and rapidly absorbed in healthy human volunteers . . These properties may have an impact on the bioavailability of Olopatadine Isopropyl Ester.
Result of Action
The molecular and cellular effects of Olopatadine Isopropyl Ester’s action involve the inhibition of histamine-induced effects on conjunctival epithelial cells . It also results in the stabilization of mast cells, preventing them from releasing histamine and other inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Olopatadine Isopropyl Ester. For instance, heat sterilization yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration . Aging, probably through thermal and oxidative degradation, increases the content of Olopatadine related compound B and of all impurities . Therefore, the storage conditions and the method of sterilization can significantly affect the stability and efficacy of Olopatadine Isopropyl Ester.
未来方向
Olopatadine has been approved for the treatment of allergic rhinitis, chronic urticaria, eczema dermatitis, prurigo, pruritis cutaneous, psoriasis vulgaris and erythema exsudativum multiforme . Its ophthalmic solution has also been approved for the treatment of seasonal allergic conjunctivitis . Future research may focus on expanding its applications and improving its synthesis process.
生化分析
Biochemical Properties
Olopatadine Isopropyl Ester interacts with histamine H1 receptors and mast cells, attenuating inflammatory and allergic reactions . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .
Cellular Effects
Olopatadine Isopropyl Ester influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Olopatadine Isopropyl Ester exerts its effects by binding to histamine H1 receptors, thereby blocking the effects of histamine . This can lead to changes in gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Olopatadine Isopropyl Ester has been found to degrade under certain conditions . The heat sterilization method yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Dosage Effects in Animal Models
In animal models, the effects of Olopatadine Isopropyl Ester have been shown to vary with different dosages . The survival rate during 24 h in Dex, high dose of Olo (2 mg/kg), and medium-dose (1 mg/kg) treatment groups was significantly higher (100%) as compared to LPS groups (33%) ( p < 0.05) .
Metabolic Pathways
Olopatadine Isopropyl Ester undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .
属性
IUPAC Name |
propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOYXJGZPHCRI-FBHDLOMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

